molecular formula C8H9N3O2 B13450422 methyl 5-cyano-1,3-dimethyl-1H-pyrazole-4-carboxylate

methyl 5-cyano-1,3-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B13450422
M. Wt: 179.18 g/mol
InChI Key: KOTGMLLNIDZFMR-UHFFFAOYSA-N
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Description

Methyl 5-cyano-1,3-dimethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-1,3-dimethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for cyclocondensation, and various catalysts like silver and copper for cycloaddition reactions . The reactions typically occur under mild conditions, such as room temperature or slight heating.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .

Mechanism of Action

The mechanism of action of methyl 5-cyano-1,3-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with molecular targets and pathways. The compound’s structure allows it to donate and accept hydrogen bonds, facilitating intermolecular interactions . These interactions can influence the compound’s reactivity and biological activity, making it a valuable tool in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-cyano-1,3-dimethyl-1H-pyrazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and form stable derivatives makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

methyl 5-cyano-1,3-dimethylpyrazole-4-carboxylate

InChI

InChI=1S/C8H9N3O2/c1-5-7(8(12)13-3)6(4-9)11(2)10-5/h1-3H3

InChI Key

KOTGMLLNIDZFMR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(=O)OC)C#N)C

Origin of Product

United States

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